molecular formula C9H7BrO4 B1331913 2-(4-Bromo-2-formylphenoxy)acetic acid CAS No. 24589-89-7

2-(4-Bromo-2-formylphenoxy)acetic acid

Cat. No.: B1331913
CAS No.: 24589-89-7
M. Wt: 259.05 g/mol
InChI Key: KXRYNWDCFUKVNN-UHFFFAOYSA-N
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Description

Biological Activity

2-(4-Bromo-2-formylphenoxy)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇BrO₄. It features a bromo substituent at the para position of a phenyl ring, linked to a formyl group and an acetic acid moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations, which are fundamental in synthesizing analogs and derivatives that may exhibit enhanced biological activity.

Anti-inflammatory Activity

Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties . Notably, these compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. For instance, one study reported that a derivative with a bromo substitution demonstrated an IC50 value of 0.06 ± 0.01 μM against COX-2, indicating strong inhibitory efficacy compared to other derivatives .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

Compound NameIC50 (μM)
This compound derivative0.06 ± 0.01
Para-chloro derivative0.06 ± 0.01
Unsubstituted analog0.97 ± 0.06

The anti-inflammatory effects were further supported by in vivo studies demonstrating significant reductions in paw thickness and weight in animal models .

Antibacterial Activity

In addition to its anti-inflammatory effects, derivatives of this compound have shown antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A series of azomethine derivatives synthesized from this compound exhibited antibacterial properties comparable to the standard antibiotic Ciprofloxacin .

Table 2: Antibacterial Activity of Azomethine Derivatives

Compound NameActivity Against S. aureusActivity Against E. coli
Azomethine Derivative 1GoodModerate
Azomethine Derivative 2ExcellentGood
Azomethine Derivative 3ModerateGood

Mechanistic Insights

Molecular modeling studies have elucidated the interactions between these compounds and their biological targets, highlighting their binding affinities and selectivity towards COX-2 . The unique combination of functional groups in the structure appears to facilitate specific interactions that enhance their biological efficacy.

Safety Profile

A crucial aspect of evaluating new compounds is their safety profile. In comparative studies assessing ulcerogenic effects, derivatives of this compound showed minimal adverse effects on gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations indicated that these compounds did not significantly alter gastric structure, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

2-(4-Bromo-2-formylphenoxy)acetic acid serves as an important intermediate in organic synthesis. Its reactive formyl group allows for various transformations, making it suitable for the synthesis of more complex molecules. For instance, it can be utilized in:

  • Aldol Reactions : This compound can participate in aldol reactions to form β-hydroxy acids or β-keto acids, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
  • Substitution Reactions : The presence of the bromo group facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.

Biological Applications

The compound has shown promise in biological research, particularly in the development of therapeutic agents. Some notable applications include:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For example, studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX), which are key targets in pain and inflammation management .
    CompoundIC50 (µM)Activity
    This compound derivative0.06 ± 0.01Strong COX-2 inhibition
  • Biochemical Probes : The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions due to its ability to modify enzyme activity through structural changes.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its structural features allow for modifications that can enhance pharmacological properties:

  • Drug Development : The synthesis of analogs based on this compound has been reported, leading to new candidates with improved efficacy and safety profiles . For instance, modifications at the acetic acid moiety can yield compounds with enhanced bioactivity.

Dyes and Pigments

Due to its unique chemical structure, this compound is also used in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating colorants used in textiles and coatings.

Agrochemicals

The compound's reactivity allows it to be employed in the synthesis of agrochemicals, including herbicides and fungicides, contributing to agricultural productivity.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various phenoxyacetic acid derivatives found that compounds similar to this compound exhibited a significant reduction in paw swelling in animal models. The results indicated a reduction in pro-inflammatory cytokines like TNF-α and PGE-2, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Drug Analogues

In another research endeavor, scientists synthesized a series of analogues based on this compound. These analogues were evaluated for their biological activity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromo-2-formylphenoxy)acetic acid, and how can regioselectivity be controlled?

  • Methodology : The compound can be synthesized via regioselective bromination of a substituted phenylacetic acid derivative. For example, bromine in acetic acid is a classic reagent for introducing bromine atoms at specific positions on aromatic rings. The reaction conditions (e.g., temperature, solvent, and stoichiometry) influence regioselectivity. A typical protocol involves dissolving the precursor (e.g., 4-methoxyphenylacetic acid) in acetic acid, adding bromine dropwise, and stirring at room temperature. Monitoring via TLC or HPLC ensures completion. Structural confirmation requires NMR (to identify substituent positions) and X-ray crystallography (for unambiguous assignment) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker SMART APEXII diffractometer (monochromatic Mo-Kα radiation). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Hydrogen-bonding networks and torsion angles are analyzed using OLEX2 or Mercury. For example, substituent planarity (e.g., methoxy groups) and dihedral angles (e.g., acetic acid chain orientation relative to the phenyl ring) are critical parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., formyl protons at ~9.8 ppm, bromine-induced deshielding).
  • FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and phenolic ether (C-O-C) vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
    Cross-validation with SC-XRD data resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How can reaction by-products (e.g., di-brominated isomers) be minimized during synthesis?

  • Methodology : Kinetic control via low-temperature reactions (-10°C to 0°C) and slow bromine addition reduces polybromination. Solvent polarity (e.g., acetic acid vs. DCM) and catalytic additives (e.g., FeCl₃) modulate electrophilic substitution rates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the mono-brominated product. Purity is confirmed by HPLC with UV detection (λ = 254 nm) .

Q. What strategies are effective for resolving contradictions in crystallographic data (e.g., disorder or twinning)?

  • Methodology : For disordered structures, PART instructions in SHELXL refine split positions. Twinned data (e.g., merohedral twinning) require HKLF 5 format in SHELX and twin-law matrices. High-resolution data (d-spacing < 0.8 Å) improve model accuracy. Hydrogen-bonding motifs (e.g., R₂²(8) dimers) are validated using PLATON or CrystalExplorer to ensure geometric plausibility .

Q. How does the electronic nature of substituents influence molecular packing and supramolecular interactions?

  • Methodology : Electron-withdrawing groups (e.g., -Br) increase C-C-C bond angles on the phenyl ring (~121.5°) compared to electron-donating groups (e.g., -OCH₃, ~118.2°), as shown in SC-XRD studies. These electronic effects dictate hydrogen-bonding patterns (e.g., carboxylic acid dimers) and π-π stacking distances. Computational tools (Gaussian, DFT) model electrostatic potential surfaces to predict interaction sites .

Q. What are the challenges in using this compound as a building block for drug discovery?

  • Methodology : The formyl group enables Schiff base formation with amines, but steric hindrance from the bromine atom may limit reactivity. Stability studies (pH 2–9, 37°C) assess degradation pathways (e.g., hydrolysis of the formyl group). Bioactivity screening requires functionalization (e.g., coupling with pharmacophores via click chemistry) and in vitro assays (e.g., enzyme inhibition). Metabolic stability is evaluated using liver microsomes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Bromo-2-formylphenoxy)acetic acid
  • Molecular Formula : C₉H₇BrO₄
  • Molecular Weight : 259.06 g/mol
  • CAS Number : 24589-89-7
  • Physical Properties : Predicted density: 1.536 g/cm³; boiling point: 358.1°C .

Structural Features :

  • Contains a bromo group at the 4-position and a formyl group at the 2-position on the phenyl ring.
  • The formyl group enhances reactivity, making it valuable in condensation and nucleophilic addition reactions (e.g., in the synthesis of ethyl 2-(4-bromo-2-formylphenoxy)acetate, a precursor for TRIP8b–HCN interaction inhibitors) .

Comparison with Structurally Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.06 g/mol
  • CAS Number : 1026089-09-7
  • Key Differences: Substituents: Methoxy group at 4-position, bromo at 3-position (vs. formyl at 2-position in the target compound). Electronic Effects: Methoxy is electron-donating, altering ring electronic properties. Bromo at 3-position causes C–C–C angles of 121.5°, reflecting electron-withdrawing effects . Crystallography: Crystallizes in monoclinic P2₁/c space group with strong O–H⋯O hydrogen-bonded dimers (R₂²(8) motif) . Applications: Precursor for Combretastatin A-4 and vancomycin-type systems .

2-(4-Bromo-2-methoxyphenyl)acetic Acid

  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 1026089-09-7
  • Key Differences :
    • Substituents : Methoxy at 2-position (vs. formyl in the target compound).
    • Reactivity : Methoxy reduces electrophilicity compared to formyl, limiting use in condensation reactions.

2-(4-Bromo-2-isopropylphenoxy)acetic Acid

  • Molecular Formula : C₁₁H₁₃BrO₃
  • Molecular Weight : 273.12 g/mol
  • CAS Number : 685853-35-4
  • Key Differences :
    • Substituents : Bulky isopropyl group at 2-position (vs. formyl).
    • Steric Effects : Hinders reactions requiring planar transition states.

2-(4-Bromo-2,5-difluorophenyl)acetic Acid

  • Molecular Formula : C₈H₅BrF₂O₂ (inferred)
  • CAS Number : 134057-95-7
  • Key Differences :
    • Substituents : Two fluoro groups at 2- and 5-positions.
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature increases acidity compared to the target compound.

2-(4-(4-Bromobenzoyl)-2,6-dimethylphenoxy)acetic Acid

  • Key Feature : Bromobenzoyl and dimethyl groups .
  • Bioactivity : Exhibits antioxidant activity (IC₅₀ = 18.94 μg/mL in DPPH assay), unlike the target compound, which is primarily a synthetic intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications Reference CAS/ID
This compound C₉H₇BrO₄ 259.06 4-Br, 2-CHO Pharmaceutical intermediates 24589-89-7
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.06 3-Br, 4-OCH₃ Combretastatin A-4 synthesis N/A
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 4-Br, 2-OCH₃ Research chemical 1026089-09-7
2-(4-Bromo-2-isopropylphenoxy)acetic acid C₁₁H₁₃BrO₃ 273.12 4-Br, 2-isopropyl Specialty synthesis 685853-35-4
2-(4-Bromo-2,5-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 249.03 (calc.) 4-Br, 2-F, 5-F Not specified 134057-95-7

Research Findings and Trends

  • Reactivity: The formyl group in this compound enables Schiff base formation, critical for synthesizing bioactive molecules . Methoxy and bromo derivatives lack this versatility.
  • Crystallography : Bromo and methoxy derivatives form distinct hydrogen-bonding networks (e.g., R₂²(8) dimers), while the formyl variant’s packing is less documented .

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRYNWDCFUKVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359528
Record name 2-(4-bromo-2-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-89-7
Record name 2-(4-bromo-2-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-2-formylphenoxy)acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl-2-formyl-4-bromophenoxy acetate (60 g, 0.209 mol), LiOH (7.5 g, 0.31 mol), THF (250 mL) and water (100 mL) was stirred at RT for 24 h. The reaction mixture was concentrated under reduce pressure and residue acidified with 1.5N HCl to pH=2. The solid precipitate obtained was filtered and dried to give 4-bromo-2-formylphenoxy acetic acid (50 g, 94%).
Name
ethyl-2-formyl-4-bromophenoxy acetate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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